11-Deoxymogroside V is a natural compound belonging to the class of mogrosides, which are glycosides derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is notable for its sweetening properties, being significantly sweeter than sucrose while contributing negligible calories. Mogrosides, including 11-Deoxymogroside V, have gained attention for their potential health benefits and applications in food and pharmaceutical industries.
11-Deoxymogroside V is primarily extracted from the dried fruit of Siraitia grosvenorii. The classification of this compound falls under the category of triterpenoid glycosides, which are characterized by their glycosidic bonds linking sugar moieties to a triterpenoid aglycone. The specific structure of 11-Deoxymogroside V includes a unique arrangement of sugar units that contribute to its sweet taste and biological activity.
The synthesis of 11-Deoxymogroside V can be approached through various chemical methods, including enzymatic glycosylation and chemical synthesis techniques. Enzymatic methods often utilize specific glycosyltransferases that facilitate the formation of glycosidic bonds under mild conditions, which is advantageous for preserving the integrity of sensitive functional groups.
Technical Details:
The molecular structure of 11-Deoxymogroside V can be represented as follows:
The compound features a complex arrangement with multiple hydroxyl groups and sugar units that contribute to its solubility and sweetness. The specific stereochemistry at various positions is critical for its biological activity.
11-Deoxymogroside V can undergo several chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions.
The mechanism by which 11-Deoxymogroside V exerts its sweetening effect involves interaction with sweet taste receptors on the tongue. These receptors are part of the G protein-coupled receptor family, specifically T1R2/T1R3 heterodimers.
Upon binding to these receptors, a signal transduction pathway is activated that leads to the perception of sweetness. The unique structure of 11-Deoxymogroside V allows it to bind effectively to these receptors, resulting in a sweetness intensity that is significantly higher than that of sucrose.
11-Deoxymogroside V has several scientific uses:
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